

# Tepotinib for MET-Amplified Solid Tumors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical and clinical research on **tepotinib**, a highly selective MET inhibitor, for the treatment of MET-amplified solid tumors. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals working in the field of oncology and targeted therapy.

## Introduction to MET Amplification and Tepotinib

The MET proto-oncogene encodes a receptor tyrosine kinase (RTK) that, upon binding its ligand, hepatocyte growth factor (HGF), activates several downstream signaling pathways crucial for cell proliferation, survival, migration, and invasion.[1][2] Aberrant MET signaling, often driven by gene amplification, is a key oncogenic driver in a variety of solid tumors, including non-small cell lung cancer (NSCLC), and is associated with a poor prognosis.[3][4]

**Tepotinib** (Tepmetko®) is an oral, potent, and highly selective small molecule inhibitor of MET. [5][6] It effectively blocks MET phosphorylation and subsequent downstream signaling, thereby inhibiting the growth and survival of MET-dependent tumor cells.[7][8] **Tepotinib** has demonstrated significant clinical activity in patients with MET-amplified solid tumors, leading to its investigation and approval in specific cancer types.[9][10]

# The MET Signaling Pathway and Tepotinib's Mechanism of Action







MET receptor activation triggers a cascade of intracellular signaling events. The primary pathways involved are the RAS-MAPK pathway, which regulates cell proliferation, and the PI3K-AKT-mTOR pathway, which is critical for cell survival and growth.[1][11] Other pathways, such as the SRC and  $\beta$ -catenin signaling pathways, also contribute to the invasive and metastatic potential of cancer cells.[1][2]





Click to download full resolution via product page



**Tepotinib** exerts its therapeutic effect by binding to the ATP-binding pocket of the MET kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[12][13] This targeted inhibition leads to the suppression of tumor growth and induction of apoptosis in MET-dependent cancer cells.



Click to download full resolution via product page

# Clinical Efficacy of Tepotinib in MET-Amplified Solid Tumors

The clinical development of **tepotinib** has demonstrated its efficacy in patients with MET-amplified solid tumors, particularly in NSCLC. The pivotal Phase II VISION trial (NCT02864992) evaluated **tepotinib** in patients with advanced NSCLC harboring MET alterations, with Cohort



B specifically focusing on MET amplification.[4][14] Additionally, the Phase II INSIGHT trial (NCT01982955) investigated **tepotinib** in combination with gefitinib for EGFR-mutant NSCLC with acquired resistance due to MET amplification.[15]

## **Clinical Trial Data Summary**

The following tables summarize the key efficacy data from these clinical trials.

Table 1: Efficacy of **Tepotinib** Monotherapy in MET-Amplified NSCLC (VISION Cohort B)[4][9] [14]

| Endpoint                                     | Overall<br>Population<br>(n=24)  | First-Line<br>(n=7)             | Second-Line<br>(n=11)            | Third-Line<br>(n=6)            |
|----------------------------------------------|----------------------------------|---------------------------------|----------------------------------|--------------------------------|
| Objective<br>Response Rate<br>(ORR)          | 41.7% (95% CI:<br>22.1-63.4)     | 71.4% (95% CI:<br>29.0-96.3)    | 27.3% (95% CI:<br>6.0-61.0)      | 33.3% (95% CI:<br>4.3-77.7)    |
| Complete<br>Response (CR)                    | 4.2% (1 patient)                 | -                               | -                                | -                              |
| Disease Control<br>Rate (DCR)                | 45.8% (95% CI:<br>25.6-67.2)     | -                               | -                                | -                              |
| Median Duration<br>of Response<br>(DOR)      | 14.3 months<br>(95% CI: 2.8-NE)  | 14.3 months<br>(95% CI: 2.8-NE) | Not Estimable                    | Not Estimable                  |
| Median<br>Progression-Free<br>Survival (PFS) | 4.2 months (95%<br>CI: 1.4-15.6) | -                               | -                                | -                              |
| Median Overall<br>Survival (OS)              | 7.5 months (95%<br>CI: 4.0-15.6) | 14.3 months<br>(95% CI: 4.0-NE) | 7.5 months (95%<br>CI: 1.9-24.0) | 2.6 months (95%<br>CI: 0.6-NE) |
| NE: Not<br>Estimable                         |                                  |                                 |                                  |                                |



Table 2: Efficacy of **Tepotinib** plus Gefitinib in MET-Amplified, EGFR-Mutant NSCLC (INSIGHT Trial)[16][15]

| Endpoint                                                                   | Tepotinib +<br>Gefitinib (n=12) | Chemotherapy<br>(n=7)           | Hazard Ratio (HR)<br>(90% CI) |
|----------------------------------------------------------------------------|---------------------------------|---------------------------------|-------------------------------|
| Median Progression-<br>Free Survival (PFS) -<br>Investigator<br>Assessment | 16.6 months (90% CI: 8.3-22.1)  | 4.2 months (90% CI:<br>1.4-7.0) | 0.13 (0.04-0.43)              |
| Median Progression-<br>Free Survival (PFS) -<br>Independent Review         | 19.3 months (90% CI: 5.6-22.1)  | 4.2 months (90% CI:<br>1.4-7.0) | 0.16 (0.05-0.52)              |
| Median Overall<br>Survival (OS)                                            | 37.3 months (90% CI: 21.1-52.1) | 13.1 months (90% CI: 3.3-22.6)  | 0.10 (0.02-0.36)              |
| Objective Response<br>Rate (ORR)                                           | 66.7%                           | 42.9%                           | -                             |
| Median Duration of<br>Response (DOR)                                       | 19.9 months                     | 2.8 months                      | -                             |

# **Experimental Protocols**

The following sections detail the key methodologies employed in the clinical trials evaluating **tepotinib** for MET-amplified tumors.

### **Patient Selection and Biomarker Assessment**

VISION Trial (Cohort B):[4][9]

Inclusion Criteria: Patients with locally advanced or metastatic NSCLC with high-level MET amplification detected by a liquid biopsy assay (Guardant360®). High-level MET amplification was defined as a gene copy number (GCN) of ≥2.5 in circulating tumor DNA (ctDNA). Patients had an ECOG performance status of 0 or 1 and had received 0-2 prior lines of therapy. EGFR/ALK wild-type status was required.







 Biomarker Assessment: MET amplification was prospectively determined using a ctDNAbased next-generation sequencing (NGS) assay.

#### INSIGHT Trial:[16][15]

- Inclusion Criteria: Patients with EGFR-mutant NSCLC who had progressed on prior EGFR TKI therapy and had MET amplification.
- Biomarker Assessment: MET amplification was determined by fluorescence in situ hybridization (FISH) on tumor tissue.





Click to download full resolution via product page



### **Dosing and Administration**

In the VISION and INSIGHT trials, **tepotinib** was administered orally at a dose of 500 mg (containing 450 mg of the active moiety) once daily.[4][9][15]

### **Efficacy and Safety Assessment**

- Efficacy: The primary endpoint in the VISION trial was the objective response rate (ORR) as assessed by an independent review committee according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).[4] Secondary endpoints included duration of response (DOR), progression-free survival (PFS), and overall survival (OS).[4]
- Safety: Adverse events were monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).

## **Mechanisms of Resistance to Tepotinib**

As with other targeted therapies, acquired resistance to **tepotinib** can develop. Identified mechanisms of resistance include:

- On-target resistance: Acquired mutations in the MET kinase domain, such as D1228 and Y1230 mutations, can interfere with tepotinib binding.[17][18]
- Bypass signaling: Activation of alternative signaling pathways, such as the RAS-MAPK pathway, can circumvent MET inhibition and promote tumor cell survival.[19][20]

Further research is ongoing to better understand and overcome these resistance mechanisms, potentially through combination therapies.[19]

#### Conclusion

**Tepotinib** has demonstrated significant and durable clinical activity in patients with MET-amplified solid tumors, particularly in NSCLC. Its high selectivity for MET offers a targeted therapeutic approach for this patient population with a generally manageable safety profile. The ongoing research into resistance mechanisms and potential combination strategies will be crucial for optimizing the use of **tepotinib** and improving patient outcomes in the long term. This guide provides a foundational understanding for professionals engaged in the continued development and application of this important targeted therapy.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. mdpi.com [mdpi.com]
- 2. An overview of the c-MET signaling pathway PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. ascopubs.org [ascopubs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Tepotinib Hydrochloride Hydrate? [synapse.patsnap.com]
- 9. targetedonc.com [targetedonc.com]
- 10. FDA approves tepotinib for metastatic non-small cell lung cancer | FDA [fda.gov]
- 11. Understanding and Targeting MET Signaling in Solid Tumors Are We There Yet? [jcancer.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Case report: Success of tepotinib therapy in overcoming resistance to osimertinib in a patient with EGFR-mutant lung adenocarcinoma with a potential acquired MET exon 14 skipping mutation [frontiersin.org]
- 14. Tepotinib in patients with non-small cell lung cancer with high-level MET amplification detected by liquid biopsy: VISION Cohort B - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Randomized Trial of Tepotinib Plus Gefitinib versus Chemotherapy in EGFR-Mutant NSCLC with EGFR Inhibitor Resistance Due to MET Amplification: INSIGHT Final Analysis -PMC [pmc.ncbi.nlm.nih.gov]
- 16. cancernetwork.com [cancernetwork.com]
- 17. aacrjournals.org [aacrjournals.org]



- 18. Foretinib can overcome common on-target resistance mutations after capmatinib/tepotinib treatment in NSCLCs with MET exon 14 skipping mutation PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Tepotinib in Non-Small-Cell Lung Cancer with MET Exon 14 Skipping Mutations PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Tepotinib for MET-Amplified Solid Tumors: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684694#tepotinib-for-met-amplified-solid-tumors-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com